

# Technical Guide: Melting Point of 3,4-Dimethylbenzoic Acid

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## Compound of Interest

Compound Name: 3,4-Dimethylbenzoic acid

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This technical guide provides a comprehensive overview of the melting point of **3,4-Dimethylbenzoic acid**, a crucial physical property for its characterization, purity assessment, and application in research and development. This document outlines reported melting point values, details established experimental protocols for its determination, and presents a visual workflow for a standard analytical procedure.

## Physicochemical Data: Melting Point of 3,4-Dimethylbenzoic Acid

**3,4-Dimethylbenzoic acid** is a white to beige crystalline powder. Its melting point is a key indicator of its purity. The data below, compiled from various scientific sources, summarizes the reported melting point ranges.

Melting Point (°C)	Source Reference
163-165	ChemicalBook[1][2]
163-164	ChemicalBook[3]
164-168	Guidechem[4]
165	PubChem[5], HMDB[6]
162.0-168.0	Thermo Scientific[7]
162-166	Chem-Impex[8]
166	FooDB[9]
168-168.5	ChemicalBook (after recrystallization)[1][2]

## Experimental Protocols for Melting Point Determination

The melting point of **3,4-Dimethylbenzoic acid** can be accurately determined using several standard laboratory methods. The two most common and reliable methods are the capillary melting point determination and Differential Scanning Calorimetry (DSC).

### Capillary Melting Point Determination

This traditional and widely used method involves heating a small, packed sample of the compound in a capillary tube and observing the temperature range over which it melts.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)
- Thermometer (calibrated)
- Mortar and pestle

- Spatula

Procedure:

- Sample Preparation:
  - Ensure the **3,4-Dimethylbenzoic acid** sample is completely dry, as moisture can depress the melting point.
  - If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.<sup>[5]</sup> This ensures uniform packing and efficient heat transfer.
- Capillary Tube Loading:
  - Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
  - To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube.<sup>[3][4]</sup>
  - The packed sample height should be approximately 2-3 mm.<sup>[1]</sup>
- Measurement:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - Rapid Preliminary Measurement: Heat the sample at a fast rate (e.g., 10-20°C per minute) to determine an approximate melting range. This will save time in the subsequent accurate measurement.<sup>[5][9]</sup>
  - Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.
  - Insert a new capillary tube with the sample.
  - Begin heating at a slow, controlled rate of 1-2°C per minute when the temperature is about 15°C below the expected melting point.<sup>[1][9]</sup>

- Record the temperature at which the first droplet of liquid appears (the onset of melting).
- Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (completion of melting).
- The recorded range between these two temperatures is the melting point range of the sample.
- Data Reporting:
  - The melting point should be reported as a range. For a pure compound, this range is typically narrow (0.5-2°C). A broad melting range often indicates the presence of impurities.
  - For enhanced accuracy, the determination should be repeated at least once with a fresh sample.

## Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and reproducible determination of the melting point.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Sample pans (typically aluminum)
- Crimper for sealing pans
- High-purity inert gas (e.g., nitrogen)

Procedure:

- Sample Preparation:

- Accurately weigh 1-5 mg of the **3,4-Dimethylbenzoic acid** sample into a DSC sample pan.
- Hermetically seal the pan using a crimper. This prevents any loss of sample due to sublimation.
- Instrument Setup:
  - Place the sealed sample pan and an empty reference pan into the DSC cell.
  - Purge the cell with an inert gas, such as nitrogen, at a constant flow rate to create an inert atmosphere and prevent oxidation.
- Thermal Program:
  - Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
  - Ramp the temperature at a controlled heating rate, typically 5-10°C per minute, to a temperature above the completion of melting.
- Data Analysis:
  - The melting process will be observed as an endothermic peak on the DSC thermogram (a plot of heat flow versus temperature).
  - The extrapolated onset temperature of the peak is typically reported as the melting point. The peak temperature and the completion of melting temperature are also valuable data points.
  - The area under the peak corresponds to the enthalpy of fusion, which is the energy required to melt the sample.

## Workflow Visualization

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound using the capillary method.



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Caption: Workflow for Capillary Melting Point Determination.

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